molecular formula C9H11BrN4O8 B286386 5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione

5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B286386
M. Wt: 383.11 g/mol
InChI Key: XSBMKTKABXDFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments have been studied extensively. In We will also list future directions for research on this compound.

Scientific Research Applications

5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has potential applications in scientific research. One of its applications is in the development of new drugs. This compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that the compound may act by inhibiting the synthesis of nucleic acids in bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to have low toxicity to mammalian cells, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione in laboratory experiments is its low toxicity to mammalian cells. This makes it a safer alternative to other compounds that may be toxic to mammalian cells. However, one of the limitations of using this compound is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione. One direction is to investigate its potential as a new antibiotic or antifungal agent. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to improve the solubility of the compound in water, which may enhance its efficacy in certain experiments.
Conclusion
In conclusion, 5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a chemical compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments have been studied extensively. Future research can be conducted to investigate its potential as a new antibiotic or antifungal agent, as well as to study its mechanism of action in more detail.

Synthesis Methods

The synthesis of 5-bromo-6-({nitrooxy}methyl)-1-(3-{nitrooxy}propyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has been achieved using various methods. One of the methods involves the reaction between 5-bromo-1-methyl-2-nitroimidazole and 3-nitropropanal in the presence of a base such as potassium carbonate. The reaction produces the desired compound in good yield.

properties

Molecular Formula

C9H11BrN4O8

Molecular Weight

383.11 g/mol

IUPAC Name

3-[5-bromo-3-methyl-6-(nitrooxymethyl)-2,4-dioxopyrimidin-1-yl]propyl nitrate

InChI

InChI=1S/C9H11BrN4O8/c1-11-8(15)7(10)6(5-22-14(19)20)12(9(11)16)3-2-4-21-13(17)18/h2-5H2,1H3

InChI Key

XSBMKTKABXDFCQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(N(C1=O)CCCO[N+](=O)[O-])CO[N+](=O)[O-])Br

Canonical SMILES

CN1C(=O)C(=C(N(C1=O)CCCO[N+](=O)[O-])CO[N+](=O)[O-])Br

Origin of Product

United States

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